4-Pyridinecarboxaldehyde

Description

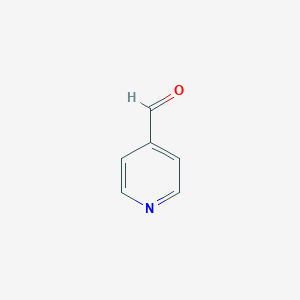

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUWFUQJCDRPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061237 | |

| Record name | Pyridin-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

872-85-5 | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridin-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P577557492 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Pyridinecarboxaldehyde chemical properties and structure

An In-depth Technical Guide to 4-Pyridinecarboxaldehyde: Chemical Properties and Structure

Overview

This compound, also known as isonicotinaldehyde or 4-formylpyridine, is a versatile heteroaromatic aldehyde that serves as a critical synthetic intermediate in numerous fields of research and industry.[1] With the chemical formula C6H5NO, its structure is characterized by a pyridine ring substituted at the 4-position with an aldehyde functional group.[2] This combination of an electron-deficient aromatic ring and a highly reactive aldehyde group makes it a privileged scaffold for constructing complex molecular architectures.[1]

Typically appearing as a pale yellow or light brown liquid, it is a key building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty materials.[3][4] In medicinal chemistry, its derivatives have been extensively investigated for various therapeutic applications, including the development of anti-inflammatory, anticancer, and antimalarial agents.[2][4] The compound's reactivity allows for its straightforward incorporation into larger molecular systems to modulate electronic properties, solubility, and binding affinity for biological targets.[1] Due to its sensitivity to air, light, and humidity, it requires careful handling and storage under inert gas.[2][3]

Chemical Structure

The molecular structure of this compound consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and an aldehyde group (-CHO) attached to the carbon atom at the 4-position (para to the nitrogen). This structure is fundamental to its chemical behavior. The aldehyde group is a site for various nucleophilic addition and condensation reactions, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or coordinate with metal ions.[1][5]

Caption: Chemical structure of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are well-documented, defining its behavior in various applications. It is a slightly yellow or yellow-brown oily liquid with a distinctive, pungent odor.[3][6] It is sensitive to air and light, which can cause degradation.[3]

| Property | Value | References |

| Molecular Formula | C6H5NO | [2][7][8][9] |

| Molecular Weight | 107.11 g/mol | [7][8][9][10] |

| Appearance | Pale yellow, light brown, or yellow-brown liquid | [2][3] |

| Melting Point | -4°C to -2°C | [2] |

| Boiling Point | 71 - 73 °C at 10 mmHg ~130 - 135°C at 1 atm | [2][4] [3] |

| Density | 1.122 - 1.137 g/mL at 20-25°C | [4][6] |

| Refractive Index | 1.5352 - 1.544 at 20-25°C | [4][6] |

| Flash Point | 54 °C (129.2 °F) | [6][11][12] |

| Vapor Pressure | 0.56 mmHg | |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform, and acetone. | [3][5][6][7] |

| CAS Number | 872-85-5 | [4][8][9] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

| Technique | Key Features and Observations | References |

| ¹H NMR | Aldehyde Proton (CHO): Highly deshielded singlet observed around δ 10.1 - 10.33 ppm. Pyridine Protons: Distinct signals for the aromatic protons on the pyridine ring, typically observed between δ 7.7 and δ 9.1 ppm. | [13][14] |

| ¹³C NMR | Carbonyl Carbon (C=O): Highly deshielded signal appears furthest downfield, typically around δ 192 ppm. Pyridine Carbons: Distinct signals based on their position relative to the nitrogen atom and aldehyde group, with a notable peak around δ 181 ppm sometimes attributed to C=S in derivatives. | [1][13] |

| FT-IR | C=O Stretch: Strong absorption band characteristic of the aldehyde carbonyl group. C-H Stretch (Aldehyde): Characteristic double-peak for the C-H bond of the aldehyde. N-H Stretch (in derivatives): Bands around 3159-3425 cm⁻¹ can indicate N-H vibrations in derivatives like thiosemicarbazones. | [1][13] |

| Mass Spec (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. | [9] |

Reactivity and Applications in Drug Development

The dual reactivity of the aldehyde group and the pyridine ring makes this compound a valuable scaffold in medicinal chemistry. The aldehyde readily undergoes nucleophilic addition, condensation, and reductive amination, providing a direct handle for introducing the 4-pyridyl moiety into larger molecules.[1]

Key applications include:

-

Synthesis of Heterocycles: It is a key precursor for creating pyridine-containing heterocycles like imidazopyridines and pyridopyrimidines.[1]

-

Enzyme Inhibition: It is used to synthesize Schiff base ligands for metalloenzyme inhibition studies.[1] Derivatives have been developed as potent inhibitors of enzymes like HDAC6, which is associated with idiopathic pulmonary fibrosis (IPF).[2]

-

Anticancer and Antitumor Agents: Docking studies have shown that derivatives can bind effectively to the active site of the Epidermal Growth Factor Receptor (EGFR).[1] Other hybrid molecules have been predicted to interact with DNA grooves, suggesting a potential mechanism for antitumor activity.[1]

-

Antimalarial Compounds: The molecule serves as a versatile building block in the design of novel antimalarial agents.[2]

-

Ligand Development: It is used to create bipyridyl ligands, which are essential in coordination chemistry for constructing catalysts and luminescent complexes.[1]

Caption: Synthetic utility of this compound in drug development.

Experimental Protocols

Several well-established methods exist for the synthesis of this compound. Modern approaches focus on improving yields and employing greener, more efficient conditions.

Synthesis via Oxidation of 4-Pyridinemethanol

This method is a direct and frequently used laboratory-scale synthesis.[1] One specific protocol utilizes a supported copper catalyst and molecular oxygen as the oxidant.[1][2]

Methodology:

-

Catalyst System: A catalytic system comprising 1-methylimidazole and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin is prepared.[1][2]

-

Reaction Setup: 4-Pyridinemethanol is dissolved in acetonitrile.[1][2]

-

Reaction Execution: The reaction is carried out at room temperature under an atmosphere of molecular oxygen (O₂) for 24 hours.[1]

-

Workup and Purification: The mixture is filtered to remove the catalyst, and the solvent is removed, typically via rotary evaporation.[2] The resulting product is analyzed by NMR spectroscopy.[2]

-

Yield: This method has been reported to achieve a yield of 89%.[1]

Caption: Workflow for synthesis from 4-Pyridinemethanol.

Synthesis via Hydrolysis of 4-Cyanopyridine

This route offers an alternative high-yield synthesis from a different starting material, 4-cyanopyridine, and is noted for its use of a reusable catalyst.[1]

Methodology:

-

Reaction Setup: 4-Cyanopyridine is dissolved in a mixed solvent system of dimethyl sulfoxide (DMSO) and water in a high-pressure reaction tube.[1][2]

-

Reagents: Potassium carbonate, water, and a carbon catalyst are added to the solution.[1][2]

-

Reaction Execution: The reaction is conducted under reflux at 60°C for 8 hours.[1][2]

-

Workup and Purification: After the reaction, the catalyst is separated by filtration. The organic phase is separated, and the resulting product is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Yield: This method can achieve a yield of 84%, and the carbon catalyst is reusable for multiple cycles.[1]

Caption: Workflow for synthesis from 4-Cyanopyridine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2]

-

Hazards: It is a combustible liquid and can form explosive mixtures with air upon intense heating.[11][15] It is known to cause skin irritation and serious eye irritation.[15][16] It may also cause respiratory irritation and allergic skin reactions in predisposed individuals.[15][17]

-

Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[11] Avoid all personal contact, including inhalation of vapors.[17] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, should be worn.[11][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[3][11][15][16] It is sensitive to air and humidity, so storage under an inert gas like nitrogen is recommended, often at refrigerated temperatures (2-8°C).[2][4]

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material like sand or vermiculite and place it in a suitable container for disposal.[11]

Conclusion

This compound is a compound of significant chemical interest and practical utility. Its distinct structure, combining a reactive aldehyde with a heteroaromatic pyridine ring, provides a foundation for a vast range of chemical transformations. This versatility has established it as an indispensable building block in the pharmaceutical industry for the development of novel therapeutic agents targeting a spectrum of diseases. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for researchers and scientists to safely and effectively harness its synthetic potential.

References

- 1. This compound | High-Purity | For Research [benchchem.com]

- 2. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 872-85-5: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 872-85-5 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

4-Pyridinecarboxaldehyde CAS number 872-85-5 properties

An In-depth Technical Guide to 4-Pyridinecarboxaldehyde (CAS 872-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 872-85-5, is an aromatic aldehyde featuring a pyridine ring substituted at the 4-position with an aldehyde group.[1] This compound, also known as isonicotinaldehyde, is a critical heterocyclic building block in organic synthesis.[1][2] Its importance stems from the reactivity of the aldehyde functional group, which allows for a wide range of chemical transformations, including condensation, oxidation, and nucleophilic addition reactions.[1][3] This versatility makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] It serves as a key precursor for creating complex molecular architectures, particularly in the synthesis of ligands for coordination chemistry and various bioactive heterocyclic compounds like pyridopyrimidines and imidazopyridines.[3]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow or yellow-brown liquid with a characteristic pungent odor.[1][2][6][7] It is sensitive to air and humidity, necessitating storage under an inert atmosphere.[6]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 872-85-5 | [1][8] |

| Molecular Formula | C₆H₅NO | [1][9][10] |

| Molecular Weight | 107.11 g/mol | [11][12] |

| Appearance | Colorless to pale yellow/yellow-brown liquid | [1][2][5][6] |

| Melting Point | -4 to -2 °C | [6][8] |

| Boiling Point | 71-73 °C at 10 mmHg | [6][8][13] |

| Density | 1.137 g/mL at 20 °C | [8][13] |

| Refractive Index (n20/D) | 1.544 | [8][13] |

| Flash Point | 54 °C (130 °F) | [2][14] |

| Vapor Pressure | 0.56 mmHg | [12] |

| Solubility | Soluble in water, ether, ethanol, and acetone | [2][5] |

| Storage Temperature | 2-8°C | [6][8][13] |

Table 2: Spectroscopic Data

| Technique | Key Features and Peaks | Source(s) |

| ¹H NMR | (CDCl₃, 89.56 MHz): δ 10.11 (s, 1H, CHO), 8.899 (d, 2H, pyridine-H), 7.724 (d, 2H, pyridine-H) | [15] |

| ¹³C NMR | The carbonyl carbon of the aldehyde group is highly deshielded, typically appearing around 192 ppm. | [3] |

| Infrared (IR) | Strong absorption due to the aldehyde carbonyl (C=O) group. Characteristic double-peak for the C-H bond of the aldehyde. | [3][16] |

| Mass Spectrometry | Molecular Weight: 107.11 | [10] |

Safety and Handling

This compound is considered a hazardous substance. It is a combustible liquid and is irritating to the eyes, respiratory system, and skin.[17][18] It may also cause skin sensitization.[17]

Table 3: Safety Information

| Category | Data | Source(s) |

| Signal Word | Danger | |

| Hazard Class | Combustible corrosive hazardous materials (Storage Class 8A) | |

| Hazard Statements | H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects) | [19] |

| Precautionary Statements | P210, P261, P280, P305+P351+P338 | [19] |

| Toxicity | LD50 (oral, Rabbit): 2355 mg/kg; LD50 (dermal, Rat): > 2000 mg/kg | [19] |

| Personal Protective Equipment | Safety glasses with side shields or chemical goggles, chemical protective gloves (e.g., PVC), Type A respirator filter | [17] |

Synthesis and Experimental Protocols

Several synthetic routes are available for the preparation of this compound, starting from common precursors like 4-picoline, 4-pyridinemethanol, or 4-cyanopyridine.

Caption: Key synthetic pathways to this compound.

Experimental Protocols

Method 1: Oxidation of 4-Picoline (4-Methylpyridine) This method is cost-effective and suitable for industrial-scale production.[3][9]

-

Protocol: A mixed gas of 4-picoline and air is passed over a vanadium-molybdenum (V-Mo) catalyst layer.[9] The reaction is carried out at a high temperature, typically around 400°C, to facilitate the vapor-phase oxidation of the methyl group to an aldehyde.[3][9] The product, this compound, is then isolated from the resulting gas stream.

Method 2: Oxidation of 4-Pyridinemethanol This is a direct and common laboratory-scale method known for its potential for high purity.[3][6]

-

Catalyst System: 1-methylimidazole and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin.[6]

-

Protocol: 4-Pyridinemethanol is subjected to oxidation or dehydrogenation in acetonitrile as the solvent at room temperature.[6] Molecular oxygen is used as the terminal oxidant.[3] The reaction proceeds for approximately 24 hours.[3] Afterwards, the resin-supported catalyst is removed by simple filtration, and the solvent is evaporated to yield this compound.[3][6] This method has reported yields as high as 89%.[3]

Method 3: Reductive Hydrolysis of 4-Cyanopyridine (Stephen Reaction) This approach involves the conversion of a nitrile group to an aldehyde.[3][20][21]

-

Reagents: 4-cyanopyridine, stannous chloride (SnCl₂), and a hydrochloric acid (HCl) solution of tetrahydrofuran (THF) or ether.[20][21]

-

Protocol:

-

Dissolve 4-cyanopyridine in a 2%-10% HCl solution of THF.[20]

-

Add stannous chloride to the solution. The reaction is controlled at 40°C for about 9 hours to form an iminium ion intermediate.[20]

-

The resulting inorganic tin compounds are removed by filtration.[20]

-

The filtrate is then hydrolyzed by the dropwise addition of water at 25°C.[20]

-

After concentration to remove the THF, the pH is adjusted to 8-9 with a saturated sodium carbonate solution, and the final product is extracted with ethyl acetate.[20]

-

Method 4: Catalytic Hydrolysis of 4-Cyanopyridine This is a greener alternative for converting the nitrile to an aldehyde.[3][6]

-

Reagents: 4-cyanopyridine, potassium carbonate, water, and a carbon catalyst in a mixed solvent system of dimethyl sulfoxide (DMSO) and water.[3][6]

-

Protocol: The reaction is conducted in a closed high-pressure reaction tube at 60°C for 8 hours.[6] After the reaction, the carbon catalyst is separated by filtration, and the product is isolated from the organic phase.[6] A key advantage is the reusability of the carbon catalyst.[3]

Reactivity and Applications in Drug Development

The aldehyde group in this compound is a versatile functional handle, readily undergoing nucleophilic addition, condensation, and reductive amination.[3] This reactivity allows for the straightforward incorporation of the 4-pyridyl moiety into larger molecules to modulate properties like solubility, electronic character, and biological target affinity.[3]

Its primary applications are as an intermediate in the synthesis of a wide range of products:

-

Pharmaceuticals: It is a cornerstone for synthesizing compounds with diverse therapeutic activities, including anticonvulsant and anti-inflammatory properties.[2][22] It is a key component in the synthesis of novel HDAC6 inhibitors for treating idiopathic pulmonary fibrosis (IPF), as well as potent antimalarial agents.[6] It is also used to prepare Schiff base ligands for metalloenzyme inhibition studies.[3][22]

-

Agrochemicals: The compound serves as a precursor for various pesticides and herbicides.[1][4][5]

-

Coordination Chemistry: It is used to synthesize bipyridyl and other ligands that are essential for constructing catalysts and luminescent metal complexes.[1][3]

-

Material Science: Derivatives have been used to create biosensors and environmentally friendly corrosion inhibitors.[7]

Caption: Major application areas of this compound.

Role in Signaling Pathways: HDAC6 Inhibition

In drug development, this compound has been instrumental as a building block for novel histone deacetylase 6 (HDAC6) inhibitors.[6] HDAC6 is an enzyme implicated in the progression of idiopathic pulmonary fibrosis (IPF).[6] By serving as a key structural component, derivatives of this compound have been synthesized to create potent and selective inhibitors of HDAC6, demonstrating potential in reversing the IPF phenotype in human lung models.[6]

Caption: Role as a precursor for HDAC6 inhibitors in IPF therapy.

Analytical Methods

The characterization, reaction monitoring, and purity analysis of this compound and its derivatives are performed using standard analytical techniques.[3]

-

Chromatography: Thin Layer Chromatography (TLC) is used for monitoring reaction progress.[3][16] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for detailed analysis and purification.[3][6] A reverse-phase HPLC method using an acetonitrile/water mobile phase is scalable for preparative separations.[22]

-

Spectroscopy: Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy are indispensable for elucidating its chemical structure.[3]

References

- 1. CAS 872-85-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 872-85-5 [chemicalbook.com]

- 3. This compound | High-Purity | For Research [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 872-85-5 [m.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound (CAS 872-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound 97 872-85-5 [sigmaaldrich.com]

- 14. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]

- 15. This compound(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Page loading... [guidechem.com]

- 21. CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents [patents.google.com]

- 22. This compound-Application_Chemicalbook [chemicalbook.com]

Synonyms for 4-Pyridinecarboxaldehyde like isonicotinaldehyde

An In-depth Technical Guide to 4-Pyridinecarboxaldehyde and its Synonyms

This guide provides a comprehensive overview of this compound, also widely known as isonicotinaldehyde, for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, chemical properties, synthesis protocols, and its significant role as a versatile building block in medicinal chemistry.

Nomenclature and Identification

This compound is an aromatic aldehyde featuring a pyridine ring with a formyl group at the fourth carbon position.[1][2] This structure makes it a crucial intermediate in the synthesis of a wide array of heterocyclic compounds.[3][4] The compound is known by numerous synonyms in scientific literature and chemical databases.

| Table 1: Synonyms and Chemical Identifiers | |

| Systematic Name | Pyridine-4-carbaldehyde[5][6][7] |

| Common Synonyms | Isonicotinaldehyde, 4-Formylpyridine[3][5][7][8] |

| Other Names | Isonicotinic aldehyde, p-Pyridinealdehyde, Pyridine-4-aldehyde, 4-Pyridylaldehyde, 4-Pyridinecarbaldehyde, p-Formylpyridine[6][7][9][10][11] |

| CAS Number | 872-85-5[3][5][8] |

| Molecular Formula | C₆H₅NO[3][5][9] |

| Molecular Weight | 107.11 g/mol [5][8][9] |

| PubChem CID | 13389[3][5] |

Physicochemical Properties

This compound is typically a yellow to brown oily liquid, a characteristic that can vary with sample purity and age.[3][9][12] It is sensitive to air, light, and humidity, necessitating storage under an inert atmosphere at cool temperatures (2-8°C).[1][12]

| Table 2: Physical and Chemical Properties | |

| Appearance | Clear yellow-brown liquid[1][9][12] |

| Odor | Pungent, distinctive[9][12] |

| Boiling Point | 71-73 °C @ 10 mmHg[1][3][9] |

| Melting Point | -4 to -2 °C[1][9] |

| Density | 1.137 g/mL @ 20 °C[3][9] |

| Solubility | Soluble in water (approx. 20 g/L at 20°C) and ether.[4][9][12] |

| Flash Point | 54 °C (130 °F)[6][8][9] |

| Refractive Index | ~1.544 @ 20 °C[3][9] |

| Sensitivity | Air & Light Sensitive[1][12] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, varying in scale, cost, and environmental impact. The choice of method often depends on the availability of starting materials and the desired production scale.

Caption: Key Synthesis Routes for this compound.

Protocol 1: Oxidation of 4-Picoline

This method is often employed for industrial-scale production due to the low cost of the starting material, 4-methylpyridine (4-picoline).[13]

-

Procedure: A gaseous mixture of 4-picoline and air is passed over a vanadium-molybdenum (V-Mo) catalyst.[8][14]

-

Conditions: The reaction is conducted at high temperatures, typically around 400°C.[8][13][14]

-

Outcome: This catalytic oxidation yields this compound. However, this method can produce by-products and may require extensive purification, making it less suitable for small-scale laboratory synthesis.[13][15]

Protocol 2: Oxidation of 4-Pyridinemethanol

A direct and common laboratory-scale method involves the oxidation of the corresponding alcohol.[1][16]

-

Reagents: Oxidizing agents such as Pyridinium chlorochromate (PCC) or greener alternatives like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) under an oxygen atmosphere can be used.[16]

-

Procedure: 4-Pyridinemethanol is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane).[1][16] A catalytic system, such as 1-methylimidazole and a copper bromide complex, is added, and the reaction proceeds at room temperature.[1]

-

Analysis: The reaction progress can be monitored by NMR spectroscopy, and the product is isolated after filtration and solvent removal.[1] This method can achieve high yields.[1]

Protocol 3: Transformation of 4-Cyanopyridine

This route offers an efficient alternative, transforming the nitrile group into an aldehyde.[1][13]

-

Method A (Stephen Reaction): This classic method involves the reduction of the nitrile to an imine, followed by hydrolysis.[13]

-

Procedure: 4-Cyanopyridine is dissolved in a hydrochloric acid solution of tetrahydrofuran (THF). Stannous chloride (SnCl₂) is added portion-wise, and the reaction is maintained at a controlled temperature (e.g., 40°C) for several hours to form the imine intermediate.[13]

-

Hydrolysis: After filtering out inorganic tin compounds, water is added to hydrolyze the imine, yielding the crude aldehyde.[13]

-

Workup: The pH is adjusted to 8-9 with a saturated sodium carbonate solution, followed by extraction with an organic solvent like ethyl acetate. The final product is obtained after concentrating the organic layers, often with high yields (e.g., ~95%).[13]

-

-

Method B (Catalytic Reduction/Hydrolysis):

-

Procedure: 4-Cyanopyridine is reduced using a system of potassium carbonate, water, and a carbon catalyst in a mixed solvent of DMSO and water.[1][16]

-

Conditions: The reaction is conducted in a sealed high-pressure tube at 60°C for approximately 8 hours.[1]

-

Analysis: The product is analyzed using GC-MS after separation from the catalyst. This method is noted for its efficiency and high yields.[1]

-

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable scaffold in medicinal chemistry due to the versatile reactivity of its aldehyde group and the specific coordination properties of the pyridine ring.[3][16] It serves as a key starting material or intermediate in the synthesis of numerous bioactive molecules.[2][3]

-

Anticancer and Anti-inflammatory Agents: The compound is a precursor for synthesizing 1,4-dihydropyridine derivatives, which have shown potential anticonvulsant and anti-inflammatory properties.[17] It is also used to create 4'-Pyridyl terpyridines, which are being investigated as potential anticancer and antimicrobial agents.[9][17]

-

HDAC6 Inhibitors: It is a key component in the synthesis of novel histone deacetylase 6 (HDAC6) inhibitors, which are being explored for the treatment of idiopathic pulmonary fibrosis (IPF).[1]

-

Antimalarial Drugs: Researchers have used this compound as a building block to design and synthesize compounds with significant antimalarial activity.[1]

-

CXCR4 Antagonists: Derivatives of this compound are being synthesized and evaluated as potential antagonists for the CXCR4 chemokine receptor.[18] This receptor is implicated in the progression of cancer metastasis, HIV, and various autoimmune and inflammatory diseases.[18]

-

Neurodegenerative Disease Therapeutics: The compound is a crucial intermediate in the synthesis of Donepezil hydrochloride, a drug used to manage mild to moderate Alzheimer's disease.[8]

-

Other Pharmaceutical Intermediates: It is an important intermediate for producing drugs like Doxapram hydrochloride.[13]

Role in Signaling Pathways: CXCR4 Antagonism

The CXCR4 receptor and its natural ligand, CXCL12, play a critical role in several signaling pathways that regulate cell proliferation, survival, and migration.[18] In many forms of cancer, this signaling axis is hijacked to promote metastasis. Small-molecule antagonists, often derived from scaffolds like this compound, can inhibit this interaction, representing a promising therapeutic strategy.[18]

Caption: CXCR4 Signaling and Inhibition by Antagonists.

Other Applications

Beyond pharmaceuticals, the unique properties of this compound lend it to other fields:

-

Corrosion Inhibition: It is used to synthesize derivatives like this compound thiosemicarbazone, which acts as an effective corrosion inhibitor for metals.[9][12][17]

-

Ligand Development: In coordination chemistry, it is used to create ligands for metal complexes that are vital in catalysis and materials science.[3][16]

-

Biosensors: The aldehyde group can be used to immobilize antibodies onto polymer films, creating stable and efficient biosensors for detecting analytes like human immunoglobulin G (IgG).[12]

-

Agrochemicals: The compound serves as a precursor in the production of certain pesticides and herbicides.[3][4]

-

Flavors and Fragrances: It finds use in the formulation of unique aromatic properties in consumer products.[3]

References

- 1. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. 4-Pyridine Carboxaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]

- 7. This compound [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 872-85-5 [chemicalbook.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. This compound | 872-85-5 [amp.chemicalbook.com]

- 12. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Synthesis Reagents this compound CAS Number 872-85-5 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 16. This compound | High-Purity | For Research [benchchem.com]

- 17. This compound-Application_Chemicalbook [chemicalbook.com]

- 18. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Pyridinecarboxaldehyde: Boiling Point and Density

This guide provides a comprehensive technical overview of the key physical properties of 4-Pyridinecarboxaldehyde, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these essential parameters. Our focus is on delivering not just data, but a deeper understanding of the experimental causality and the principles of self-validating protocols.

Introduction to this compound

This compound, also known as isonicotinaldehyde, is a heterocyclic aromatic aldehyde of significant interest in various scientific domains.[1] Its structure, featuring a pyridine ring functionalized with an aldehyde group at the 4-position, imparts unique chemical reactivity that makes it a valuable building block in organic synthesis.[1] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its applications extend to the synthesis of anti-inflammatory agents, anticonvulsants, and corrosion inhibitors.[2] A thorough understanding of its physical properties is paramount for its effective use in these applications, ensuring process optimization, safety, and desired end-product quality.

Core Physical Properties of this compound

The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and the packing of molecules in a substance. For this compound, these properties are critical for purification processes such as distillation, for calculating reaction volumes, and for ensuring safe handling and storage.

Data Presentation

The physical properties of this compound are summarized in the table below, compiled from various authoritative sources. It is important to note that boiling points are often reported at reduced pressures to prevent decomposition of the compound at higher temperatures.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 71-73 °C | at 10 mmHg | [1][2][3] |

| 103-104 °C | at 20 mmHg | ||

| 187 °C | at 760 mmHg | [4][5] | |

| 198 °C | at 760 mmHg | [6][7] | |

| Density | 1.137 g/mL | at 20 °C | [1][2][3] |

| 1.140 g/mL | at 25 °C | [3] | |

| 1.122 g/mL | Not Specified | [2][8][9] | |

| Appearance | Clear, slightly yellow to brown oily liquid | Ambient | [1][2][10] |

| Molecular Formula | C₆H₅NO | [1][2][3] | |

| Molecular Weight | 107.11 g/mol | [2][3][11] | |

| Flash Point | 54 °C (129.2 °F) | Closed Cup | [2][8][10] |

| 75 °C | [5] | ||

| 82 °C | [6] | ||

| Refractive Index | 1.544 | at 20 °C | [1][2][3] |

| 1.5352 | at 25 °C | [2][8][9] | |

| Water Solubility | 20 g/L | at 20 °C | [2] |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the determination of the boiling point and density of this compound. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Part 1: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13] For compounds like this compound, which may be sensitive to high temperatures, determining the boiling point at reduced pressure is a standard and recommended practice.

This method is ideal for determining the boiling point of small quantities of a liquid.

Experimental Protocol:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.[12][14]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or an aluminum block). The heating bath ensures uniform temperature distribution.[12]

-

Observation and Measurement: Heat the apparatus slowly and observe the capillary tube. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.[12][13] This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

Cooling and Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded atmospheric pressure.[15] Note this temperature.

-

Pressure Correction (if necessary): If the determination is not performed at standard atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point.

Causality Behind Experimental Choices:

-

Small Sample Volume: Minimizes waste and is suitable for valuable or scarce substances.

-

Sealed Capillary Tube: The trapped air within the capillary acts as a pressure indicator. The continuous stream of bubbles signifies that the liquid's vapor pressure has overcome the external pressure.

-

Slow Heating and Cooling: Ensures thermal equilibrium between the sample, thermometer, and heating bath, leading to an accurate temperature reading.

Workflow Diagram:

Caption: Workflow for Boiling Point Determination using the Siwoloboff Method.

Part 2: Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, it is commonly determined by measuring the mass of a known volume.

The use of a pycnometer, or specific gravity bottle, is a highly accurate method for determining the density of a liquid.

Experimental Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance. Record this mass (m₁).

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled, ensuring a constant volume.

-

Mass of Filled Pycnometer: Weigh the pycnometer filled with the sample. Record this mass (m₂).

-

Temperature Control: Ensure the temperature of the sample is stable and record it, as density is temperature-dependent.[16]

-

Calculation: The mass of the liquid is the difference between the filled and empty pycnometer (m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V where V is the known volume of the pycnometer.

-

Calibration (Self-Validation): To ensure accuracy, the pycnometer's volume should be precisely determined by performing the same procedure with a reference liquid of known density, such as deionized water, at a specific temperature.[17]

Causality Behind Experimental Choices:

-

Pycnometer Use: Provides a very precise and reproducible volume, which is crucial for accurate density determination.

-

Analytical Balance: Ensures high precision in mass measurements.

-

Temperature Control: Density is sensitive to temperature changes; maintaining a constant and known temperature is essential for accurate and comparable results.[16]

Workflow Diagram:

Caption: Workflow for Density Determination using a Pycnometer.

Safety and Handling Considerations

This compound is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[10][18][19] It may also cause skin sensitization.[11][19] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] All handling and experiments should be conducted in a well-ventilated fume hood.[19] Store the compound in a cool, dry place, away from sources of ignition, and under an inert atmosphere as it is air-sensitive.[2][10]

Conclusion

The accurate determination of the boiling point and density of this compound is fundamental for its application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining reliable data, emphasizing the importance of procedural integrity and an understanding of the underlying scientific principles. By adhering to these protocols, researchers can ensure the quality and consistency of their work, leading to more predictable and successful outcomes in the synthesis and application of this versatile chemical compound.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-pyridine carboxaldehyde. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

University of Anbar. (n.d.). Density of liquids. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

-

Unknown. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

Unknown. (n.d.). The Densities Of Liquids And Solids Experiment 1. Retrieved from [Link]

-

Unknown. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2024). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 872-85-5 [chemicalbook.com]

- 3. 4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]

- 5. This compound | 872-85-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemicalbook.com [chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Solubility of 4-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Pyridinecarboxaldehyde (CAS No. 872-85-5), a pivotal intermediate in organic synthesis. An understanding of its solubility in aqueous and organic media is fundamental for its application in pharmaceutical synthesis, materials science, and various research contexts. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.

Core Properties of this compound

This compound, also known as isonicotinaldehyde, is an organic compound with the chemical formula C₆H₅NO.[1][2][3] It typically presents as a clear, yellow-brown liquid with a pungent odor.[1][2] The compound's structure, featuring a pyridine ring and an aldehyde functional group, dictates its chemical reactivity and solubility profile.[4][5] It is a versatile precursor in the synthesis of pharmaceuticals, fragrances, pesticides, and other fine chemicals.[1][6] Due to its sensitivity to air and light, it is recommended to store this compound in a tightly sealed container under an inert atmosphere at temperatures between 2°C and 8°C.[1][7][8]

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction systems. Its pyridine ring introduces polarity, while the aldehyde group can participate in hydrogen bonding, influencing its miscibility with different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water. While it is known to be soluble in several organic solvents, specific quantitative data for these is less commonly reported in standard literature.

| Solvent | Temperature | Solubility | Molar Solubility (approx.) |

| Water | 20 °C | 20 g/L[1][9][10][11] | 0.187 M |

| Water | 25 °C | 47.74 g/L[12] | 0.446 M |

Qualitative descriptions indicate that this compound is soluble in organic solvents such as ether, ethanol, and acetone.[1][2][6][13]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following protocol outlines a general method for ascertaining the solubility of a compound like this compound in a given solvent.

I. Materials and Equipment

-

Solute: this compound (purity ≥98%)

-

Solvent: Deionized water, or selected organic solvent

-

Apparatus: Analytical balance, thermostatically controlled shaker or water bath, centrifuge, volumetric flasks, pipettes, syringes with filters (e.g., 0.45 µm PTFE or nylon), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

II. Procedure: The Shake-Flask Method

This widely used method involves equilibrating an excess amount of the solute with the solvent at a constant temperature.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid or liquid is necessary to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[14] Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved solute settle.[14] For finer suspensions, centrifugation at the controlled temperature is recommended to achieve clear separation.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette or syringe.[15] To prevent any precipitation due to temperature changes, this step should be performed swiftly. The syringe should be pre-warmed to the experimental temperature if possible. Filter the sample immediately through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter. Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical technique. For a chromophoric compound like this compound, UV-Vis spectrophotometry is a common choice. A calibration curve should be prepared using standard solutions of known concentrations. High-Performance Liquid Chromatography (HPLC) can also be used for more complex mixtures or for higher accuracy.

-

Calculation: The solubility (S) is calculated using the following formula:

S = (C_diluted × Dilution_Factor) / V_initial

Where:

-

C_diluted is the concentration of the diluted sample determined from the calibration curve.

-

Dilution_Factor is the total volume of the diluted sample divided by the volume of the aliquot taken from the saturated solution.

-

V_initial is the initial volume of the aliquot.

-

Experimental Workflow Visualization

The logical flow of the shake-flask solubility determination method is illustrated in the diagram below.

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. This compound | 872-85-5 [chemicalbook.com]

- 2. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]

- 3. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. This compound | High-Purity | For Research [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS#: 872-85-5 [m.chemicalbook.com]

- 11. This compound|lookchem [lookchem.com]

- 12. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]

- 13. Page loading... [wap.guidechem.com]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of 4-Pyridinecarboxaldehyde: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 4-Pyridinecarboxaldehyde, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton and the protons on the pyridine ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| H-C=O (Aldehyde) | 10.11 - 10.33 | Singlet | - | CDCl₃ / DMSO-d₆ |

| H-2, H-6 (ortho to N) | 8.90 - 9.07 | Doublet | 5.2 | CDCl₃ / DMSO-d₆ |

| H-3, H-5 (meta to N) | 7.72 - 7.97 | Doublet | 5.2 | CDCl₃ / DMSO-d₆ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm | Solvent |

| C=O (Aldehyde) | 192.5 | CDCl₃ |

| C-4 (ipso to CHO) | 142.0 | CDCl₃ |

| C-2, C-6 (ortho to N) | 151.0 | CDCl₃ |

| C-3, C-5 (meta to N) | 122.0 | CDCl₃ |

Note: Chemical shifts are reported relative to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and pyridine functionalities.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2850, ~2750 | Medium |

| C=O stretch (aldehyde) | ~1705 | Strong |

| C=N stretch (pyridine) | ~1595 | Strong |

| C=C stretch (pyridine) | ~1560, ~1415 | Medium |

| C-H in-plane bend (pyridine) | ~1210, ~1100 | Medium |

| C-H out-of-plane bend (pyridine) | ~825 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

| Transition | λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent |

| π → π | 256 | 14,000 | Ethanol |

| n → π | 315 | 1,000 | Ethanol |

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Apply a 90° pulse.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds for ¹H).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

-

Data Acquisition (¹³C NMR):

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay (typically 2-5 seconds for ¹³C).

-

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 128 scans or more).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto one face of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty beam path or the clean salt plates.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Label the major absorption peaks.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the molecular structure of this compound and its expected spectral features.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 4-Pyridinecarboxaldehyde: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridinecarboxaldehyde, also known as isonicotinaldehyde, is a pivotal heterocyclic building block in medicinal chemistry, organic synthesis, and materials science.[1][2][3] Its unique molecular architecture, featuring an electron-deficient pyridine ring coupled with a reactive aldehyde functional group, makes it an essential precursor for a wide array of complex molecules, including pharmaceuticals, ligands for coordination chemistry, and functional materials.[1][3] This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.

Molecular Structure and Functional Groups

This compound is an aromatic aldehyde characterized by a pyridine ring substituted with a formyl (aldehyde) group at the fourth position.[4][5]

-

Pyridine Ring : A six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom.[5] The nitrogen atom imparts an electron-withdrawing effect on the ring, making the carbon atoms electron-deficient. This influences the reactivity of the aldehyde group and the ring itself.

-

Aldehyde Group (-CHO) : This functional group is attached to the C4 position of the pyridine ring. It is a highly reactive site, readily participating in nucleophilic addition, condensation, and reductive amination reactions.[3] This reactivity is central to its utility as a synthetic intermediate.

The planarity of the molecule allows for significant electronic communication between the pyridine ring and the aldehyde moiety.[6]

Physicochemical and Spectroscopic Data

A summary of key identifiers, physical properties, and spectroscopic data for this compound is presented below for easy reference.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | pyridine-4-carbaldehyde | [4][7] |

| Synonyms | Isonicotinaldehyde, 4-Formylpyridine | [1][8][9][10] |

| CAS Number | 872-85-5 | [1][4][8][9][11] |

| Molecular Formula | C₆H₅NO | [1][2][4][8][9] |

| Molecular Weight | 107.11 g/mol | [4][8][9][10] |

| Appearance | Pale yellow to dark yellow or light brown liquid | [1][2][10] |

| Melting Point | -4 to -2 °C | [10][12][13] |

| Boiling Point | 71-73 °C @ 10 mmHg; 77-78 °C @ 12 mmHg | [1][2][9][10] |

| Density | 1.137 g/mL at 20 °C | [1][2][9] |

| Refractive Index (n20/D) | 1.544 | [1][2][9] |

| Solubility | Soluble in water (20 g/L at 20 °C) and ether | [2][12][13] |

| pKa | 4.72 | [14] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features and Observed Values | Reference(s) |

| ¹H NMR | Aldehyde Proton (CHO): ~δ 10.11 - 10.33 ppm (singlet). Pyridine Protons: ~δ 8.90 ppm (doublet, H2/H6), ~δ 7.72 ppm (doublet, H3/H5). | [15][16] |

| ¹³C NMR | Carbonyl Carbon (C=O): ~δ 181.00 ppm. Pyridine Carbons: ~δ 122.72, 141.13, 143.07, 151.57 ppm. | [15][17] |

| IR (Infrared) | C=O Stretch (Aldehyde): Strong band around 1700-1715 cm⁻¹. C=N, C=C Stretch (Pyridine): Bands in the 1590-1600 cm⁻¹ region. C-H Stretch (Aldehyde): Characteristic double peak around 2720 and 2820 cm⁻¹. | [3][6][15][18] |

| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 107. | [4][16][19][20] |

Experimental Protocols

Synthesis Protocol: Oxidation of 4-Picoline

One of the most common industrial methods for synthesizing this compound is the vapor-phase catalytic oxidation of 4-picoline.[2][21][22]

Objective: To synthesize this compound via oxidation.

Materials:

-

4-picoline

-

Air (as the oxidizing agent)

-

Vanadium-molybdenum (V-Mo) catalyst

-

High-temperature flow reactor

Procedure:

-

Prepare the catalyst bed by packing the V-Mo catalyst into a suitable flow reactor tube.

-

Heat the reactor containing the catalyst layer to a stable temperature of approximately 400 °C.[2][22]

-

Create a mixed gas stream of 4-picoline vapor and air. The molar ratio should be carefully controlled to optimize yield and prevent over-oxidation.

-

Pass the mixed gas stream through the heated catalyst bed.[2][22] The contact time is a critical parameter to control.

-

The product stream exiting the reactor will contain this compound, unreacted starting material, byproducts (such as picolinic acid), and carrier gases.

-

Cool the product stream to condense the liquid components.

-

Purify the crude product using fractional distillation under reduced pressure to isolate this compound.

Characterization Workflow

Following synthesis and purification, a systematic characterization is mandatory to confirm the structure and assess the purity of the compound.

Methodology Details:

-

Thin Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess the purity of the final product.[15] A suitable solvent system (e.g., ethyl acetate/hexane) is used to develop the plate, and spots are visualized under UV light.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Analysis: Integrate the proton signals and compare chemical shifts and coupling constants to literature values to confirm the molecular structure.[15][16]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid is placed between two KBr or NaCl plates.

-

Acquisition: Obtain the spectrum over the range of 4000-400 cm⁻¹.[6]

-

Analysis: Identify characteristic peaks for the aldehyde C=O stretch, aromatic C=C/C=N stretches, and the aldehydic C-H stretch to confirm the presence of key functional groups.[6][15]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Acquisition: Inject the sample into the GC-MS system. The GC separates components based on boiling point and polarity, and the MS provides the mass-to-charge ratio of the eluting compounds.

-

Analysis: Confirm the retention time and check the mass spectrum for the molecular ion peak (m/z 107) and characteristic fragmentation patterns.[4] This technique is excellent for confirming both purity and molecular weight.

-

Conclusion

This compound is a compound of significant interest due to the versatile reactivity of its constituent functional groups. The aldehyde provides a handle for a multitude of chemical transformations, while the pyridine ring influences its electronic properties and offers a site for coordination. A thorough understanding of its structure, properties, and the experimental protocols for its synthesis and characterization is fundamental for its effective application in drug discovery, catalysis, and the development of novel chemical entities. The data and methodologies presented in this guide serve as a critical resource for researchers leveraging this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 872-85-5 [chemicalbook.com]

- 3. This compound | High-Purity | For Research [benchchem.com]

- 4. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. daneshyari.com [daneshyari.com]

- 7. This compound [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. 4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. calpaclab.com [calpaclab.com]

- 12. This compound CAS#: 872-85-5 [m.chemicalbook.com]

- 13. This compound|lookchem [lookchem.com]

- 14. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. This compound(872-85-5) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound(872-85-5) IR Spectrum [m.chemicalbook.com]

- 19. This compound [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. echemi.com [echemi.com]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electron-Deficient Pyridine Ring in 4-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and significance of the electron-deficient pyridine ring in 4-Pyridinecarboxaldehyde. This versatile building block is of paramount importance in medicinal chemistry, materials science, and organic synthesis. Its unique electronic structure, characterized by an electron-withdrawing nitrogen atom within the aromatic ring, governs its reactivity and makes it a valuable synthon for the development of novel therapeutics and functional materials.

Electronic Structure and Reactivity

The pyridine ring in this compound is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This results in a significant polarization of the π-electron system, with a net withdrawal of electron density from the ring carbons. The effect is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom. This electron deficiency renders the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack.

The presence of the strongly electron-withdrawing aldehyde group at the C4 position further exacerbates the electron-deficient nature of the pyridine ring. This synergistic electron withdrawal significantly influences the molecule's reactivity, making the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic addition reactions.

Spectroscopic and Structural Data

The unique electronic and structural features of this compound are well-characterized by various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the electronic environment of the protons and carbons within the molecule. The electron-deficient nature of the pyridine ring leads to a downfield shift of the ring protons and carbons in both ¹H and ¹³C NMR spectra compared to benzene derivatives.

| ¹H NMR Chemical Shifts (CDCl₃) | |

| Proton | Chemical Shift (ppm) |

| Aldehyde (-CHO) | 10.11 |

| H2, H6 | 8.90 |

| H3, H5 | 7.72 |

| ¹³C NMR Chemical Shifts | |

| Carbon | Chemical Shift (ppm) |

| Aldehyde (-CHO) | 190.9 (d, J = 23.9 Hz) |

| C4 | 161.0 (d, J = 2.1 Hz) |

| C2, C6 | 151.57 |

| C3, C5 | 122.72 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

| Infrared (IR) Absorption Data | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | ~3030 |

| C=O stretching (aldehyde) | ~1705 |

| C=N and C=C stretching (pyridine ring) | ~1600, ~1560 |

| C-H in-plane bending | ~1200, ~1100 |

| C-H out-of-plane bending | ~830 |

X-ray Crystallography

Key Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common approaches.

Synthesis from 4-Picoline via Oxidation

This multi-step synthesis involves the initial N-oxidation of 4-picoline, followed by rearrangement and hydrolysis, and finally oxidation to the aldehyde.

Step 1: N-Oxidation of 4-Picoline

-

In a round-bottom flask, dissolve 4-picoline in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% aqueous solution) to the mixture while maintaining the temperature at 70-80 °C.

-

After the addition is complete, continue stirring at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the acetic acid under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium carbonate and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-picoline-N-oxide.

Step 2: Acetic Anhydride Rearrangement

-